1H and 13C NMR Chemical Shift Assignments for 6-Chloro-2-(ethylthio)-3-nitropyridine: A Comprehensive Analytical Guide
1H and 13C NMR Chemical Shift Assignments for 6-Chloro-2-(ethylthio)-3-nitropyridine: A Comprehensive Analytical Guide
Executive Summary
The functionalized heterocycle 6-Chloro-2-(ethylthio)-3-nitropyridine represents a highly versatile scaffold in modern medicinal chemistry, frequently utilized as an intermediate in nucleophilic aromatic substitution (S_NAr) reactions for the development of targeted covalent inhibitors and kinase antagonists[1]. Accurate structural characterization of this molecule is critical for downstream synthetic validation.
Due to the complex push-pull electronic environment created by three distinct heteroatom substituents on the pyridine core, assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra requires a rigorous understanding of substituent additivity rules[2]. This whitepaper provides an in-depth, self-validating framework for the theoretical prediction, experimental acquisition, and definitive assignment of the NMR chemical shifts for this compound.
Structural Dynamics & Electronic Causality
The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. In 6-Chloro-2-(ethylthio)-3-nitropyridine, the electron density is further modulated by three substituents, creating a highly asymmetric electronic distribution:
-
3-Nitro Group (-NO 2 ): A powerful electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it strongly deshields the adjacent (ortho) protons and carbons[3].
-
6-Chloro Group (-Cl): Exhibits a competing electronic profile. It is inductively withdrawing (-I) but can donate electron density back into the ring via resonance (+M). In pyridines, the net effect typically results in mild deshielding of the ortho positions[4].
-
2-Ethylthio Group (-SEt): A weak electron-donating group (EDG) via resonance (+M) from the sulfur lone pairs, which provides subtle shielding to the para position (C5/H5), countering the inductive withdrawal of the heteroatoms.
Fig 1: Electronic push-pull effects of substituents on the pyridine ring protons.
Predictive 1 H NMR Assignments
The 1 H NMR spectrum of 6-Chloro-2-(ethylthio)-3-nitropyridine is relatively simple, consisting of an aliphatic ethyl spin system and two aromatic protons. The aromatic protons (H4 and H5) are ortho to each other, resulting in a classic AB spin system consisting of two doublets with a coupling constant ( 3J ) of approximately 8.0 - 8.5 Hz.
Causality of Aromatic Shifts: H4 is positioned ortho to the strongly deshielding nitro group, pushing its resonance significantly downfield. Conversely, H5 is positioned ortho to the chloro group and para to the ethylthio group. The resonance donation from the sulfur atom provides a shielding effect to H5, placing it upfield relative to H4.
Table 1: 1 H NMR Chemical Shift Assignments (in CDCl 3 , 400 MHz)
| Position | Multiplicity | Expected Shift ( δ , ppm) | J -Coupling (Hz) | Integration | Causality / Assignment Logic |
| H4 | Doublet (d) | 8.25 – 8.40 | 8.0 – 8.5 | 1H | Deshielded by ortho -NO 2 (-I, -M). |
| H5 | Doublet (d) | 7.45 – 7.60 | 8.0 – 8.5 | 1H | Shielded by para -SEt (+M), ortho to -Cl. |
| -S-CH 2 - | Quartet (q) | 3.15 – 3.30 | 7.3 | 2H | Deshielded by adjacent sulfur atom. |
| -CH 3 | Triplet (t) | 1.35 – 1.45 | 7.3 | 3H | Standard aliphatic methyl splitting. |
Predictive 13 C NMR Assignments
Carbon-13 assignments in highly substituted pyridines rely heavily on empirical additivity parameters[2]. The base chemical shifts of pyridine (C2/C6: ~150 ppm, C3/C5: ~124 ppm, C4: ~136 ppm) are modified by the specific increments of the substituents[4].
Causality of Carbon Shifts: The C3 carbon is directly attached to the nitro group (ipso position), resulting in a massive downfield shift. The C2 carbon is flanked by the pyridine nitrogen and the electronegative sulfur atom, pushing it to the furthest downfield position.
Table 2: 13 C NMR Chemical Shift Assignments (in CDCl 3 , 100 MHz)
| Carbon Position | Type | Expected Shift ( δ , ppm) | Causality / Substituent Effect |
| C2 | Quaternary (C) | 158.0 – 162.0 | Deshielded by adjacent pyridine N and -SEt group. |
| C6 | Quaternary (C) | 148.0 – 152.0 | Ipso to -Cl, adjacent to pyridine N. |
| C3 | Quaternary (C) | 140.0 – 144.0 | Ipso to strong EWG (-NO 2 ). |
| C4 | Methine (CH) | 133.0 – 136.0 | Ortho to -NO 2 , meta to -Cl. |
| C5 | Methine (CH) | 120.0 – 124.0 | Ortho to -Cl, shielded by para -SEt. |
| -S-CH 2 - | Methylene (CH 2 ) | 25.0 – 27.0 | Typical thioether α -carbon resonance. |
| -CH 3 | Methyl (CH 3 ) | 13.5 – 15.0 | Typical aliphatic methyl resonance. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the data, the experimental acquisition must follow a self-validating workflow. Relying solely on 1D predictive models can lead to misassignments due to unexpected solvent interactions or steric deviations from additivity rules.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual probe tuning and matching for both 1 H and 13 C nuclei to maximize the signal-to-noise ratio (SNR).
-
Shimming and Locking: Lock the magnetic field to the deuterium frequency of CDCl 3 . Shim the Z-axis gradients until the solvent residual peak (7.26 ppm for 1 H) achieves a full-width at half-maximum (FWHM) of <1.0 Hz.
-
1D Acquisition:
-
1 H NMR: Run a standard single-pulse sequence (e.g., zg30). Parameters: 16 scans (ns), 1-second relaxation delay (d1), and a spectral width of 12 ppm.
-
13 C NMR: Run a proton-decoupled sequence (e.g., zgpg30). Parameters: 512 to 1024 scans (depending on concentration), 2-second relaxation delay (d1) to allow quaternary carbons to relax, and a spectral width of 250 ppm.
-
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) to the 1 H spectrum and 1.0 Hz to the 13 C spectrum before Fourier Transformation (FT). Phase and baseline correct manually.
Fig 2: Standardized self-validating workflow for NMR acquisition and processing.
2D NMR Orthogonal Validation
To elevate the assignment from "predictive" to "definitive," 2D NMR experiments must be utilized to create an orthogonal proof system.
-
HSQC (Heteronuclear Single Quantum Coherence): This will definitively link the proton at ~8.3 ppm to the carbon at ~134 ppm (C4), and the proton at ~7.5 ppm to the carbon at ~122 ppm (C5). It will also map the ethyl protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step for the quaternary carbons.
-
Validating C2 and C6: The H4 proton will show strong 3JCH cross-peaks to the quaternary carbons C2 and C6.
-
Validating C3: The H5 proton will show a strong 3JCH cross-peak to C3 (the nitro-bearing carbon), firmly distinguishing the quaternary carbons without relying solely on chemical shift predictions.
-
By combining the electronic causality of the substituents with a rigorous 1D/2D experimental workflow, researchers can achieve unambiguous structural verification of 6-Chloro-2-(ethylthio)-3-nitropyridine.
References
-
Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: mdpi.com URL: [Link]
-
Title: 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem Source: nih.gov URL: [Link]
-
Title: Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: mdpi.com URL: [Link]
-
Title: 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: acs.org URL: [Link]
Sources
- 1. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 2. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 3. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
